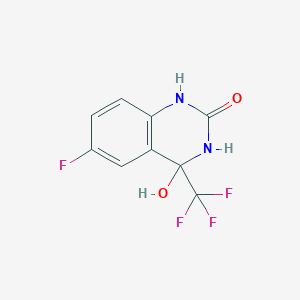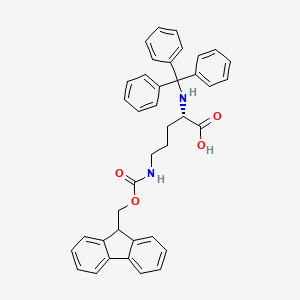
Trt-Orn(Fmoc)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trt-Orn(Fmoc)-OH, also known as Nα-Fmoc-Nδ-Trt-L-ornithine, is a protected amino acid derivative used in solid-phase peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amino group and a trityl (Trt) group protecting the δ-amino group of ornithine. These protecting groups are crucial in preventing unwanted side reactions during peptide synthesis, allowing for the stepwise construction of peptides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trt-Orn(Fmoc)-OH typically involves the protection of the amino groups of ornithine. The process begins with the protection of the δ-amino group using the trityl group. This is followed by the protection of the α-amino group with the Fmoc group. The reaction conditions often involve the use of organic solvents such as dichloromethane (DCM) and dimethylformamide (DMF), and the reactions are typically carried out at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
Trt-Orn(Fmoc)-OH undergoes several types of reactions, primarily focused on the removal of the protecting groups. These reactions include:
Deprotection Reactions: The Fmoc group is typically removed using a base such as piperidine, while the Trt group is removed using acidic conditions, often trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptide fragments.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal and TFA for Trt removal.
Coupling: Carbodiimides such as DIC (diisopropylcarbodiimide) and HOBt (1-hydroxybenzotriazole) are commonly used as coupling reagents.
Major Products Formed
The primary products formed from these reactions are the desired peptides with the specific sequence of amino acids. The removal of the protecting groups yields the free amino acids ready for further reactions or applications.
Aplicaciones Científicas De Investigación
Trt-Orn(Fmoc)-OH is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used in the synthesis of complex peptides and proteins for research and development.
Biology: Facilitates the study of protein-protein interactions, enzyme functions, and cellular signaling pathways.
Medicine: Plays a role in the development of peptide-based therapeutics and vaccines.
Industry: Used in the production of synthetic peptides for various industrial applications, including biotechnology and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Trt-Orn(Fmoc)-OH is primarily related to its role in peptide synthesis. The protecting groups (Fmoc and Trt) prevent unwanted side reactions during the stepwise assembly of peptides. The Fmoc group is removed under basic conditions, allowing for the coupling of the next amino acid. The Trt group is removed under acidic conditions, freeing the δ-amino group for further reactions.
Comparación Con Compuestos Similares
Similar Compounds
Nα-Fmoc-Nδ-Boc-L-ornithine: Similar to Trt-Orn(Fmoc)-OH but uses a tert-butyloxycarbonyl (Boc) group for δ-amino protection.
Fmoc-Lys(Boc)-OH: Uses Boc for protecting the ε-amino group of lysine.
Fmoc-Arg(Pbf)-OH: Uses 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl (Pbf) for protecting the guanidino group of arginine.
Uniqueness
This compound is unique due to its specific combination of protecting groups, which provides a balance of stability and ease of removal. The Trt group offers robust protection under basic conditions, while the Fmoc group is easily removed under mild basic conditions, making it suitable for solid-phase peptide synthesis.
By understanding the properties and applications of this compound, researchers can effectively utilize this compound in various scientific and industrial fields.
Propiedades
Fórmula molecular |
C39H36N2O4 |
|---|---|
Peso molecular |
596.7 g/mol |
Nombre IUPAC |
(2S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(tritylamino)pentanoic acid |
InChI |
InChI=1S/C39H36N2O4/c42-37(43)36(41-39(28-15-4-1-5-16-28,29-17-6-2-7-18-29)30-19-8-3-9-20-30)25-14-26-40-38(44)45-27-35-33-23-12-10-21-31(33)32-22-11-13-24-34(32)35/h1-13,15-24,35-36,41H,14,25-27H2,(H,40,44)(H,42,43)/t36-/m0/s1 |
Clave InChI |
VBMYQPLNCFMETK-BHVANESWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CCCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,9'-(5-(6-([1,1'-Biphenyl]-4-yl)-2-phenylpyrimidin-4-yl)-1,3-phenylene)bis(9H-carbazole)](/img/structure/B13144942.png)
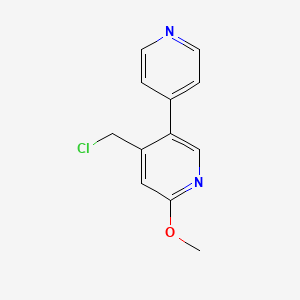
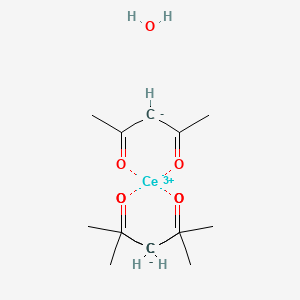
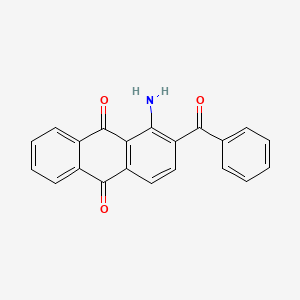
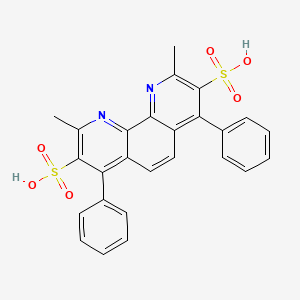
![9-Azabicyclo[3.3.1]nonanen-oxyl](/img/structure/B13144971.png)
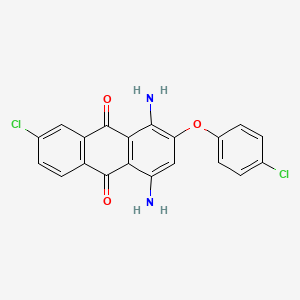

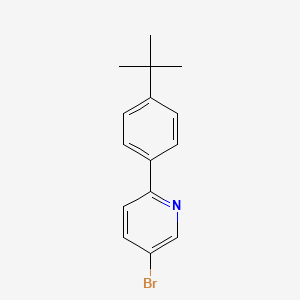
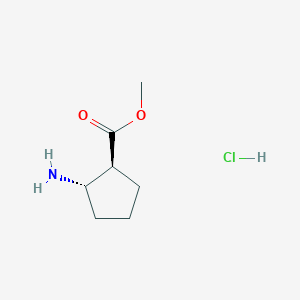

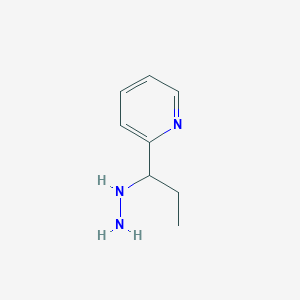
![9,10-Anthracenedione, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B13145003.png)
